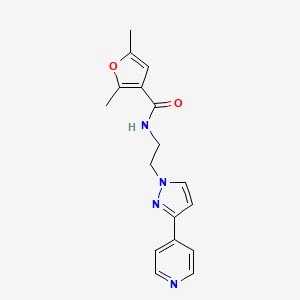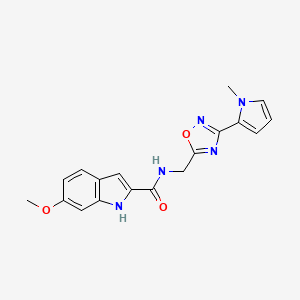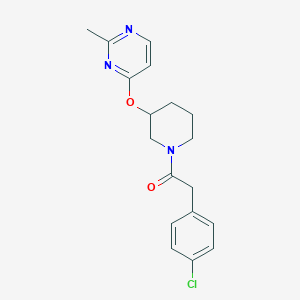
2,5-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is a complex organic compound that features a furan ring substituted with dimethyl groups and a carboxamide group The compound also contains a pyrazole ring linked to a pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: Starting with a precursor such as 2,5-dimethylfuran, which can be synthesized via cyclization reactions.
Introduction of the carboxamide group: This can be achieved through amidation reactions using suitable amines and carboxylic acid derivatives.
Synthesis of the pyrazole ring: The pyrazole ring can be formed through cyclization reactions involving hydrazines and 1,3-diketones.
Coupling of the pyridine moiety: This step involves the formation of a bond between the pyrazole and pyridine rings, often through cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography and recrystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-3-carboxylic acid derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The pyridine and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine and pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds. Biology : It may serve as a ligand in biochemical studies, interacting with proteins and enzymes. Medicine Industry : Use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2,5-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological molecules, influencing their function and activity.
Comparación Con Compuestos Similares
2,5-dimethylfuran: Lacks the carboxamide and pyrazole-pyridine moieties.
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide: Lacks the dimethyl groups on the furan ring.
2,5-dimethyl-N-(2-(1H-pyrazol-1-yl)ethyl)furan-3-carboxamide: Lacks the pyridine moiety.
Uniqueness: The presence of both the pyrazole-pyridine moiety and the dimethyl-substituted furan ring in 2,5-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide makes it unique. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2,5-dimethyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-12-11-15(13(2)23-12)17(22)19-8-10-21-9-5-16(20-21)14-3-6-18-7-4-14/h3-7,9,11H,8,10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJWATZWRDGNHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Amino-2-[4-(dimethylamino)naphthalen-1-yl]acetic acid](/img/structure/B2785498.png)



![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)benzamide](/img/structure/B2785505.png)





![N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide](/img/structure/B2785516.png)
![3-(N-methyl4-methylbenzenesulfonamido)-N-{[4-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide](/img/structure/B2785517.png)
![N-(4-chloro-2-fluorophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2785518.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2785519.png)
